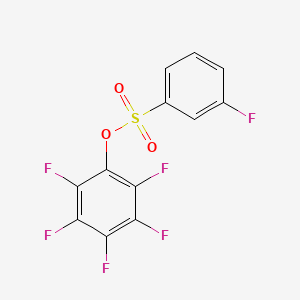

Pentafluorophenyl 3-fluoro-benzenesulfonate

Beschreibung

Pentafluorophenyl 3-fluoro-benzenesulfonate is a fluorinated aromatic sulfonate derivative characterized by a pentafluorophenyl (C₆F₅) group and a 3-fluoro-benzenesulfonate moiety. This compound exhibits unique electronic and steric properties due to the electron-withdrawing fluorine atoms, which enhance its reactivity in nucleophilic substitution reactions and its stability under harsh conditions.

Applications of pentafluorophenyl derivatives span organic synthesis, materials science, and chromatography. For example, pentafluorophenyl esters are used in polymer stabilization (e.g., RAFT polymerization for biofunctionalization) and in photovoltaic materials to prevent fullerene aggregation . In chromatography, pentafluorophenylpropyl-modified stationary phases offer alternative selectivity for separating halogenated and aromatic compounds .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-fluorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F6O3S/c13-5-2-1-3-6(4-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUZFCZTTKFVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentafluorophenyl 3-fluoro-benzenesulfonate can be synthesized through the reaction of pentafluorophenol with 3-fluorobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for Pentafluorophenyl 3-fluoro-benzenesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Pentafluorophenyl 3-fluoro-benzenesulfonate primarily undergoes substitution reactions due to the presence of the pentafluorophenyl group, which is an excellent leaving group . These reactions often involve nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

Common reagents used in reactions with Pentafluorophenyl 3-fluoro-benzenesulfonate include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under mild conditions to prevent decomposition .

Major Products

The major products formed from these reactions are typically amides, thioesters, and esters, depending on the nucleophile used . These products are often used in further synthetic applications or as intermediates in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

Pentafluorophenyl 3-fluoro-benzenesulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Pentafluorophenyl 3-fluoro-benzenesulfonate involves the activation of the sulfonate group, making it highly reactive towards nucleophiles . The pentafluorophenyl group acts as a leaving group, facilitating the substitution reaction. This reactivity is harnessed in various synthetic applications, allowing for the efficient formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Thermal Stability

The incorporation of pentafluorophenyl groups significantly enhances thermal stability compared to non-fluorinated analogs. For instance, azochromophores with pentafluorophenyl fragments exhibit higher glass transition temperatures (Tg) due to intermolecular Ar-ArF interactions, which stabilize amorphous phases. In one study, Tg values increased by up to 41°C when pentafluorophenyl groups replaced phenyl groups . Conversely, compounds with tetrahydropyran (THP) substituents showed reduced Tg, highlighting the critical role of fluorinated moieties in thermal performance .

Table 1: Thermal Stability of Selected Fluorinated Compounds

In contrast, pentachlorophenyl derivatives demonstrate even higher thermal stability than pentafluorophenyl analogs, attributed to stronger intermolecular interactions and higher molecular weight .

Chromatographic Behavior

Pentafluorophenyl-modified stationary phases (e.g., NUCLEOSHELL® PFP) exhibit distinct selectivity compared to phenyl or C18 phases. Retention mechanisms include π-π interactions, dipole-dipole forces, and hydrogen bonding, making them ideal for separating halogenated compounds, isomers, and polar pharmaceuticals. For example, specificity (S) values for fluorinated solutes like 3-amino-α,α,α-trifluorotoluene on PFP columns were 0.897 under methanol-water eluents, outperforming phenylmethyl phases .

Table 2: Retention Factors (k') on PFP vs. Phenyl Phases

| Solute | k' (PFP) | k' (Phenyl) | Specificity (S) |

|---|---|---|---|

| Bromobenzene | 12.877 | 12.877 | 0.00 |

| 3-Amino-α,α,α-trifluorotoluene | 7.118 | 6.221 | 0.897 |

Chemical Reactivity

The electron-deficient pentafluorophenyl group facilitates nucleophilic aromatic substitution (SNAr) reactions. Hexafluorobenzene derivatives, for example, react with amines, thiols, and organometallic reagents to yield functionalized products . Similarly, poly(pentafluorophenyl acrylate) undergoes efficient aminolysis for bioconjugation, achieving >85% yields in one-pot procedures .

In comparison, phenyl 3-aminobenzenesulfonate (C₁₂H₁₁NO₃S) lacks fluorination, reducing its electrophilicity and limiting its utility in high-yield substitution reactions .

Biologische Aktivität

Pentafluorophenyl 3-fluoro-benzenesulfonate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and case studies.

Pentafluorophenyl 3-fluoro-benzenesulfonate is characterized by the presence of a pentafluorophenyl group and a sulfonate moiety. The fluorinated structure enhances its lipophilicity and stability, making it a promising candidate for drug development. The general formula can be represented as follows:

Pharmacological Effects

Research indicates that compounds similar to pentafluorophenyl 3-fluoro-benzenesulfonate exhibit various pharmacological activities. They have been shown to interact with biological pathways involved in cholesterol metabolism and receptor regulation. For instance, pentafluorobenzenesulfonamide derivatives have demonstrated the ability to upregulate LDL receptor synthesis, thereby potentially lowering serum LDL cholesterol levels and inhibiting atherosclerosis .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Cholesterol Metabolism

In a study exploring the effects of novel pentafluorophenyl compounds on cholesterol levels, researchers found that specific derivatives could significantly reduce LDL levels in vitro. The mechanism was attributed to enhanced expression of LDL receptors on hepatocytes, which facilitated the uptake of circulating LDL particles .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of pentafluorophenyl derivatives. The study revealed that certain compounds effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Study 3: Cytotoxic Effects on Cancer Cells

A recent study evaluated the cytotoxic effects of pentafluorophenyl 3-fluoro-benzenesulfonate on various cancer cell lines. Results indicated that at high concentrations, the compound induced apoptosis in breast cancer cells while sparing normal cells, highlighting its selective toxicity .

Synthesis Methods

The synthesis of pentafluorophenyl 3-fluoro-benzenesulfonate typically involves nucleophilic substitution reactions where the sulfonate group is introduced onto the aromatic ring. Various methods have been developed to optimize yield and purity:

- Direct Fluorination : Utilizing fluorinating agents under controlled conditions.

- Nucleophilic Aromatic Substitution : Employing strong nucleophiles to replace halogen atoms on the aromatic ring.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare pentafluorophenyl esters like pentafluorophenyl 3-fluoro-benzenesulfonate, and how can reaction conditions be optimized?

- Pentafluorophenyl esters are typically synthesized via activation of carboxylic acids or sulfonic acids using coupling agents such as pentafluorophenyl trifluoroacetate. For example, fatty acid conjugates were prepared by reacting fatty acids with pentafluorophenyl trifluoroacetate in solvents like DMF or THF, followed by purification via HPLC . Optimization involves adjusting reaction time (5–18 hours), solvent polarity, and stoichiometry of triethylamine to minimize side reactions.

Q. What analytical techniques are critical for confirming the structural integrity of pentafluorophenyl 3-fluoro-benzenesulfonate?

- 19F NMR spectroscopy is indispensable for tracking fluorine environments, with distinct resonances for ortho, meta, and para fluorines (e.g., δ136–161 ppm) . ATR-FTIR verifies ester/sulfonate bond formation (e.g., S=O stretching at ~1350 cm⁻¹), while LC-MS ensures purity and molecular weight confirmation .

Q. How does the pentafluorophenyl group influence the reactivity of sulfonate esters in nucleophilic substitutions?

- The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the sulfonate leaving group, accelerating SN2 reactions. This property is exploited in peptide coupling and polymer functionalization, where the sulfonate acts as a transient activating group .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolytic stability of pentafluorophenyl 3-fluoro-benzenesulfonate under varying pH conditions?

- Hydrolysis rates depend on the electronic effects of the fluorinated aryl group. Under basic conditions (pH > 8), the sulfonate undergoes nucleophilic attack by hydroxide ions, while acidic conditions stabilize the leaving group via protonation. Kinetic studies using 19F NMR have shown half-lives ranging from minutes to hours, depending on solvent polarity .

Q. How can researchers resolve contradictions in 19F NMR data when monitoring substitution reactions involving pentafluorophenyl esters?

- Discrepancies in integration ratios (e.g., 2:1:2 vs. 1:2:2) may arise from incomplete substitution or steric hindrance. To address this, use time-resolved 19F NMR to track reaction progress and correlate peaks with computational models (DFT calculations) of fluorine environments .

Q. What strategies improve the selectivity of pentafluorophenyl sulfonates in multi-step syntheses, such as peptide conjugations?

- Orthogonal protection is key. For example, in peptide coupling, use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield reactive amines, ensuring sulfonate activation occurs only at desired sites. LC-MS and MALDI-TOF validate stepwise functionalization .

Q. How does the fluorination pattern (e.g., 3-fluoro vs. 4-fluoro substitution) on the benzenesulfonate moiety affect reaction kinetics?

- Meta-fluorination (3-fluoro) introduces steric and electronic effects that reduce nucleophilic attack rates compared to para-substituted analogs. Comparative kinetic studies using UV-Vis or fluorimetric assays reveal 10–20% slower reactivity for 3-fluoro derivatives .

Methodological Guidance

Q. What protocols are recommended for quantifying trace impurities in pentafluorophenyl 3-fluoro-benzenesulfonate batches?

- Use HPLC with a pentafluorophenyl stationary phase (e.g., Ascentis® Express F5) for high-resolution separation of structurally similar impurities. Coupling with high-resolution mass spectrometry (HRMS) enables identification of byproducts like hydrolyzed sulfonic acids .

Q. How can researchers design experiments to study the environmental persistence of fluorinated sulfonates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.